molecular formula C19H18BrNO6 B3479615 dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate CAS No. 6216-94-0

dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate

Cat. No. B3479615
CAS RN: 6216-94-0
M. Wt: 436.3 g/mol
InChI Key: ZALACTCHGZKVHN-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of pharmaceutical intermediate that is used in the synthesis of several drugs. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It is believed that this compound may interact with DNA and disrupt cellular processes, leading to cell death.
Biochemical and Physiological Effects:
Dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been shown to have a high degree of purity, which is important for reproducibility in experiments. However, there are also limitations to the use of this compound in lab experiments. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for the study of Dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate. One potential direction is the further exploration of its potential applications in the treatment of cancer. Additionally, the use of this compound as a fluorescent probe for the detection of DNA damage could be further studied. The mechanism of action of this compound could also be further elucidated to better understand its effects on cellular processes. Finally, the synthesis of this compound could be further optimized to increase yield and purity, which would make it more attractive for use in scientific research.

Scientific Research Applications

Dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate has been used in several scientific research applications. It is commonly used as a pharmaceutical intermediate in the synthesis of drugs such as telmisartan, which is used to treat hypertension. This compound has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of DNA damage.

properties

IUPAC Name

dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO6/c1-4-27-16-6-5-11(10-15(16)20)17(22)21-14-8-12(18(23)25-2)7-13(9-14)19(24)26-3/h5-10H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALACTCHGZKVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360947
Record name Dimethyl 5-(3-bromo-4-ethoxybenzamido)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6216-94-0
Record name Dimethyl 5-(3-bromo-4-ethoxybenzamido)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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